molecular formula C13H9FN2O2S B1505856 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- CAS No. 1001070-29-6

1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-

Cat. No.: B1505856
CAS No.: 1001070-29-6
M. Wt: 276.29 g/mol
InChI Key: WQQSJBPDCSBOIG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- is a fluorinated heterocyclic aromatic organic compound. It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 6th position and a phenylsulfonyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable pyrrolo[2,3-b]pyridine derivative is treated with a fluorinating agent and a phenylsulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with new substituents at different positions on the molecule.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and phenylsulfonyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:

  • 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound differs by having a chlorine atom instead of fluorine at the 4th position.

  • 1H-Pyrrolo[2,3-B]pyridine, 1-(phenylsulfonyl)-: This compound lacks the fluorine atom present in the 6-fluoro variant.

These comparisons help in understanding the structural and functional differences that contribute to the unique properties and applications of 1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-fluoropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQSJBPDCSBOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678014
Record name 1-(Benzenesulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-29-6
Record name 1-(Benzenesulfonyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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